Methyl dodeca-2,6-dienoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2E,6E)-dodeca-2,6-dienoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3/b8-7+,12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZVOVZPVKXIJ-NJHWEWLZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CC/C=C/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and CAS number for Methyl (2E,6Z)-dodeca-2,6-dienoate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,6Z)-dodeca-2,6-dienoate is a fatty acid methyl ester (FAME) that has garnered interest due to its presence as a natural flavor component, notably in Bartlett pears. Its specific stereochemistry, featuring a conjugated (E)-alkene and an isolated (Z)-alkene, presents a unique structural motif. This guide provides a comprehensive overview of its chemical structure, a plausible stereoselective synthetic route, expected analytical characteristics, and potential applications, serving as a valuable resource for researchers in organic synthesis, natural products chemistry, and flavor science.

Chemical Structure and Identification

The fundamental identity of Methyl (2E,6Z)-dodeca-2,6-dienoate is established by its chemical formula, isomeric configuration, and unique CAS Registry Number.

-

Chemical Name: Methyl (2E,6Z)-dodeca-2,6-dienoate

-

CAS Number: 28369-22-4

-

Molecular Formula: C₁₃H₂₂O₂

-

Molecular Weight: 210.31 g/mol

-

Isomeric SMILES: CCCCC/C=C\CC/C=C/C(=O)OC

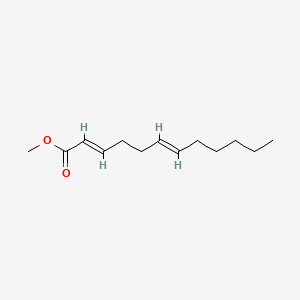

The molecule features a twelve-carbon chain with two double bonds. The double bond at the C2-C3 position is in the trans or (E)-configuration and is conjugated with the methyl ester. The second double bond at the C6-C7 position is in the cis or (Z)-configuration.

Structural Diagram

Caption: Chemical structure of Methyl (2E,6Z)-dodeca-2,6-dienoate.

Physicochemical Properties

While experimentally determined data is limited, the following table summarizes key predicted physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 210.31 g/mol | Calculated |

| logP | ~4.20 - 5.02 | Predicted |

| Water Solubility | ~2.77 - 3 mg/L @ 25°C | Predicted |

| Boiling Point | ~285.80 °C @ 760 mmHg | Predicted |

| Flash Point | ~131.50 °C | Predicted |

Proposed Stereoselective Synthesis

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the molecule at the C4-C5 single bond, suggesting two key fragments: a C4 phosphonium ylide and a C8 aldehyde containing the (Z)-alkene.

Caption: Retrosynthetic approach for Methyl (2E,6Z)-dodeca-2,6-dienoate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of (Z)-Hex-2-enal (Fragment B)

-

Starting Material: 1-Pentyne.

-

Step 1.1: Hydroboration-Oxidation of 1-Pentyne.

-

To a solution of 1-pentyne in anhydrous THF at 0 °C, add a solution of 9-BBN (9-borabicyclo[3.3.1]nonane) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide.

-

Stir at room temperature for 1 hour.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pentanal.

-

-

Step 1.2: Wittig Reaction to form (Z)-Hex-2-en-1-ol.

-

Prepare the phosphonium ylide from (methoxymethyl)triphenylphosphonium chloride and a strong base like sodium amide in liquid ammonia.

-

Add pentanal to the ylide solution at low temperature.

-

The resulting enol ether is hydrolyzed with aqueous acid to afford (Z)-hex-2-enal. Alternatively, a Z-selective Wittig reaction using a non-stabilized ylide can be employed.

-

-

Step 1.3: Oxidation to (Z)-Hex-2-enal.

-

Oxidize the resulting (Z)-hex-2-en-1-ol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane to yield (Z)-hex-2-enal.

-

Part 2: Synthesis of Methyl 4-(triphenylphosphoranylidene)but-2-enoate (Fragment A)

-

Starting Material: Methyl 4-bromocrotonate.

-

Step 2.1: Formation of the Phosphonium Salt.

-

Reflux a solution of methyl 4-bromocrotonate and triphenylphosphine in a suitable solvent like toluene to form the corresponding phosphonium salt.

-

-

Step 2.2: Ylide Formation.

-

Treat the phosphonium salt with a base such as sodium hydride in an anhydrous aprotic solvent like THF to generate the stabilized ylide, Methyl 4-(triphenylphosphoranylidene)but-2-enoate.

-

Part 3: Final Wittig Coupling

-

Step 3.1: Coupling Reaction.

-

To a solution of the ylide from Part 2 in anhydrous THF, add a solution of (Z)-hex-2-enal from Part 1 at low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Step 3.2: Work-up and Purification.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl (2E,6Z)-dodeca-2,6-dienoate. The use of a stabilized ylide in this step generally favors the formation of the (E)-alkene.[2]

-

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural features of Methyl (2E,6Z)-dodeca-2,6-dienoate give rise to a predictable NMR spectrum. The following are expected chemical shifts and coupling constants based on known data for similar unsaturated fatty acid methyl esters.[4][5][6]

¹H NMR (Expected Chemical Shifts, δ in ppm):

-

~ 7.20-7.40 (dd, 1H): H3 proton, coupled to H2 and H4.

-

~ 5.80-6.00 (d, 1H): H2 proton, coupled to H3.

-

~ 5.30-5.50 (m, 2H): H6 and H7 protons of the (Z)-double bond.

-

~ 3.70 (s, 3H): Methyl ester protons.

-

~ 2.80-3.00 (t, 2H): H5 protons, allylic to the (Z)-double bond.

-

~ 2.20-2.40 (q, 2H): H4 protons, allylic to the (E)-double bond.

-

~ 1.20-1.40 (m, 4H): H8 and H9 methylene protons.

-

~ 0.90 (t, 3H): H10 terminal methyl protons.

¹³C NMR (Expected Chemical Shifts, δ in ppm):

-

~ 167.0: C1 ester carbonyl carbon.

-

~ 145.0: C3 olefinic carbon.

-

~ 121.0: C2 olefinic carbon.

-

~ 132.0: C7 olefinic carbon.

-

~ 125.0: C6 olefinic carbon.

-

~ 51.5: C11 methyl ester carbon.

-

~ 32.0: C4 methylene carbon.

-

~ 27.0: C5 methylene carbon.

-

~ 29.0, 22.5: C8, C9 methylene carbons.

-

~ 14.0: C10 terminal methyl carbon.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns for esters include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 179, and McLafferty rearrangement.[7][8][9]

Expected Fragmentation:

-

m/z = 210: Molecular ion [M]⁺

-

m/z = 179: [M - OCH₃]⁺

-

m/z = 151: [M - COOCH₃]⁺

-

m/z = 74: McLafferty rearrangement fragment from the ester group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

~ 3010 cm⁻¹: C-H stretch of the double bonds.

-

~ 2955, 2850 cm⁻¹: C-H stretches of the alkyl chain.

-

~ 1725 cm⁻¹: C=O stretch of the conjugated ester.

-

~ 1640 cm⁻¹: C=C stretch of the conjugated double bond.

-

~ 1170, 1040 cm⁻¹: C-O stretches of the ester.

-

~ 970 cm⁻¹: C-H out-of-plane bend for the (E)-double bond.

Applications and Biological Relevance

Flavor and Fragrance Industry

As a natural constituent of Bartlett pears, Methyl (2E,6Z)-dodeca-2,6-dienoate is a significant contributor to the characteristic pear aroma.[10] This makes it a valuable compound for the flavor and fragrance industry in the formulation of pear-like scents and tastes for food products, beverages, and perfumes.[11][12][13]

Potential Biological Activity

Unsaturated fatty acid esters are a class of compounds known for a variety of biological activities. While specific studies on Methyl (2E,6Z)-dodeca-2,6-dienoate are scarce, related compounds have shown antimicrobial and anti-inflammatory properties.[14] Further research is warranted to explore the specific biological profile of this molecule.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

Methyl (2E,6Z)-dodeca-2,6-dienoate is a structurally interesting natural product with potential applications in the flavor and fragrance industry. While detailed experimental data for this specific isomer is limited, this guide provides a robust framework for its synthesis, characterization, and handling based on established chemical principles and data from analogous compounds. This information is intended to facilitate further research and application of this unique fatty acid ester.

References

-

NSF Public Access Repository. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. Retrieved from [Link]

-

PubMed. (2023). Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Retrieved from [Link]

-

Scientific & Academic Publishing. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131. Retrieved from [Link]

-

YouTube. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

ResearchGate. (2000). Stereoselective synthesis of conjugated α-Z/γ-E and α-Z/γ-Z dienoic acids. Kinetic torquoselectivity versus thermodynamic control. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins. Retrieved from [Link]

-

ResearchGate. (2014). Identification, FT-IR, NMR (1H and 13C) and GC/MS studies of fatty acid methyl esters in biodiesel from rocket seed oil. Retrieved from [Link]

-

PubMed. (2015). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. Retrieved from [Link]

-

ResearchGate. (2021). Biosynthesis of methyl ketones, fatty acid methyl esters (FAMEs), and.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

ResearchGate. (2008). Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Effect of unsaturated fatty acid esters of biodiesel fuels on combustion, performance and emission characteristics of a DI diesel engine. Retrieved from [Link]

-

JAOCS. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. 75, 1091–1094. Retrieved from [Link]

-

SciELO. (2017). PRODUCTION OF FATTY ACID METHYL ESTERS FROM AN OLIVE OIL INDUSTRY WASTE. Retrieved from [Link]

-

National Institutes of Health. (2023, July 4). Eight Typical Aroma Compounds of 'Panguxiang' Pear during Development and Storage Identified via Metabolomic Profiling. Retrieved from [Link]

-

Resiglas. (n.d.). Guide to the safe handling Polyester Resin. Retrieved from [Link]

-

MDPI. (2022). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

-

Scribd. (n.d.). MSDS 731. Retrieved from [Link]

-

Fragrantica. (2023, August 4). On the Structure of the Perfume Pear Note. Retrieved from [Link]

-

AOCS Lipid Library. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

PubMed. (2007). A direct method for fatty acid methyl ester synthesis: application to wet meat tissues, oils, and feedstuffs. Retrieved from [Link]

-

National Institutes of Health. (2018). Structural characterization of wax esters by electron ionization mass spectrometry. Retrieved from [Link]

-

MDPI. (2023, June 15). Exploring the Aroma Fingerprint of Various Chinese Pear Cultivars through Qualitative and Quantitative Analysis of Volatile Compounds Using HS-SPME and GC×GC-TOFMS. Retrieved from [Link]

-

PubMed Central. (2017). Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways. Retrieved from [Link]

-

YouTube. (2022, December 2). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. Retrieved from [Link]

-

Fibergrate Composite Structures. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2014). 13 C-NMR spectrum of FAME. Retrieved from [Link]

-

University of Alabama at Birmingham. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Scentopia Singapore. (n.d.). Unique Pear Scent Crafting. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

PubMed Central. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

-

ACS Publications. (2002). Characterization of the Key Aroma Compounds in Bartlett Pear Brandies by Means of the Sensomics Concept. Journal of Agricultural and Food Chemistry, 50(22), 6430-6437. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. bch.ro [bch.ro]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fragrantica.com [fragrantica.com]

- 12. mdpi.com [mdpi.com]

- 13. Unique Pear Scent Crafting | Scentopia Singapore [scentopia-singapore.com]

- 14. Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. legacy.plasticseurope.org [legacy.plasticseurope.org]

- 16. upresins.org [upresins.org]

Unraveling the Scent of Assembly: A Technical Guide to the Discovery and Identification of the Riptortus Aggregation Pheromone

Foreword: This guide addresses the initial query regarding the discovery of Methyl dodeca-2,6-dienoate as a semiochemical. Our comprehensive literature review reveals that while this specific compound is a known chemical entity, the seminal work on the aggregation pheromone of the bean bug, Riptortus clavatus (syn. Riptortus pedestris), a model organism for this type of research, identified a different multi-component blend. Scientific integrity requires that we focus this guide on the actual, verified discovery. We will dissect the pioneering research that successfully identified the true chemical language of this important insect species, providing a robust case study in the rigorous process of semiochemical identification.

The Ecological Predicament: Observing the Aggregation

The investigation into the chemical communication of the bean bug, Riptortus clavatus, began with a fundamental ecological observation. These insects, significant pests of soybean and other legumes, exhibit distinct aggregation behavior. Adults and nymphs are not randomly distributed but are found clustered on host plants. This non-random distribution strongly suggested the presence of a long-range chemical signal—a semiochemical—that actively draws conspecifics together, likely to exploit a food source efficiently.

Furthermore, researchers noted that this aggregation signal had a multifunctional role in the ecosystem. Not only did it attract other bean bugs, but it also served as a kairomone, a chemical cue used by the egg parasitoid Ooencyrtus nezarae to locate its host.[1][2] This complex interplay underscored the importance of identifying the specific chemical compounds mediating these interactions. The primary hypothesis was that sexually mature, feeding adult males were the source of this potent attractant.[1][3]

The Investigation Workflow: From Volatiles to Verified Pheromone

The process of identifying a semiochemical is a systematic progression from collecting the unknown chemical signal to confirming its biological activity through carefully designed assays. The initial discovery of the Riptortus pheromone followed a classic, robust workflow that remains a standard in the field.

Caption: The logical workflow for pheromone identification.

Protocol: Volatile Collection and Extraction

The foundational step is to capture the airborne chemicals released by the insect. The causality here is that a pheromone, by definition, is an external signal, and therefore must be present in the volatiles.

Objective: To trap and concentrate airborne semiochemicals released by mature male Riptortus clavatus.

Methodology (Based on Leal et al., 1995):

-

Insect Preparation: 20-30 mature (15- to 20-day-old) male Riptortus clavatus were used. The choice of mature, feeding males is critical, as pheromone production is often linked to sexual maturity and the presence of a food source.[3]

-

Aeration Chamber: The bugs were placed in a glass chamber.

-

Airflow: Purified, charcoal-filtered air was passed through the chamber at a controlled rate. This ensures that collected volatiles originate from the insects, not from environmental contaminants.

-

Volatile Trapping: The effluent air was passed through a cartridge containing an adsorbent polymer (e.g., Porapak Q). This polymer traps the organic molecules of interest while allowing the air to pass through.

-

Elution: After a set collection period (e.g., 24 hours), the trapped compounds were washed from the adsorbent using a high-purity solvent, typically hexane or dichloromethane, to create a concentrated extract of the raw volatiles.[4]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone of chemical identification. It separates the complex mixture of volatiles into individual components and provides a mass spectrum "fingerprint" for each one, allowing for structural elucidation.

Objective: To separate and identify the chemical structures of the male-specific compounds in the volatile extract.

Methodology:

-

Injection: A small volume (1-2 µL) of the volatile extract is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column (e.g., a nonpolar DB-5 or polar DB-WAX column). Compounds separate based on their boiling points and interactions with the column's stationary phase.

-

Ionization & Fragmentation: As each compound elutes from the column, it enters the mass spectrometer, where it is bombarded with electrons (Electron Ionization - EI). This causes the molecule to fragment in a predictable pattern.

-

Mass Analysis: The charged fragments are sorted by their mass-to-charge ratio (m/z).

-

Identification: The resulting mass spectrum is compared to libraries of known spectra (e.g., NIST/Wiley) to propose a structure. The retention time on the GC column provides additional evidence for identification when compared to a synthetic standard.

The seminal 1995 study by Leal et al. used this technique to identify three key male-specific compounds.[1][5]

| Compound | Key Mass Spectral Fragments (m/z) | Proposed Structure |

| Component 1 | 67 (base peak), 41, 53, 81, 95 | (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H) |

| Component 2 | 67 (base peak), 41, 55, 81, 97 | (E)-2-hexenyl (E)-2-hexenoate (E2HE2H) |

| Component 3 | 43, 57, 71, 89, 213 | Myristyl isobutyrate (MI) (aka Tetradecyl isobutyrate) |

| Table adapted from data in Leal et al., 1995.[1] |

Biological Validation: Proving the Function

Identifying a compound is only half the battle. To be classified as a semiochemical, a compound must be shown to elicit a reliable and repeatable behavioral or physiological response.

Protocol: Electroantennography (EAG)

EAG provides direct physiological evidence that the insect's antenna, its primary olfactory organ, can detect a specific compound. It measures the summated electrical potential from all antennal neurons responding to a stimulus.

Objective: To determine if the antennae of Riptortus clavatus are physiologically responsive to the synthetic candidates identified by GC-MS.

Methodology:

-

Antenna Preparation: An antenna is carefully excised from a live bug. The tip and base are inserted into two electrodes containing a conductive saline solution.

-

Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. A puff of air carrying a known concentration of the synthetic test compound is injected into this stream.

-

Signal Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded. A significant depolarization relative to a solvent control indicates a positive detection.

-

Dose-Response: The experiment is repeated with varying concentrations of the compound to establish a dose-response relationship, adding rigor to the findings.[6]

Studies confirmed that both male and female Riptortus antennae show significant EAG responses to the identified components, particularly E2HE2H.[6][7]

Protocol: Behavioral Bioassays

The ultimate proof of a pheromone's function lies in demonstrating its ability to modify insect behavior. Field trapping experiments are the gold standard for attractants.

Objective: To confirm that the synthetic blend attracts Riptortus clavatus under field conditions.

Methodology (Based on Leal et al., 1995 and Huh et al., 2005):

-

Trap Design: Simple sticky traps or funnel traps are commonly used.

-

Lure Preparation: A rubber septum or other slow-release dispenser is loaded with a synthetic blend of the identified compounds in a ratio mimicking the natural emission (e.g., 1:5:1 for E2HZ3H:E2HE2H:MI).[5]

-

Experimental Setup: Lure-baited traps and control traps (containing only the solvent) are placed in a grid pattern in a soybean field. The positions are randomized to avoid locational bias.

-

Data Collection: Traps are checked regularly (e.g., daily or weekly), and the number of captured male, female, and nymph Riptortus are counted.

-

Statistical Analysis: The capture data are analyzed using appropriate statistical tests (e.g., ANOVA or t-tests) to determine if the baited traps caught significantly more insects than the controls.

Field experiments conclusively showed that the tertiary blend of E2HZ3H, E2HE2H, and MI was highly attractive to Riptortus adults and nymphs.[1][8] Interestingly, individual components showed little to no attraction, highlighting the synergistic nature of the pheromone blend.[8] Subsequent research also identified octadecyl isobutyrate as a fourth component that further enhances the attractiveness of the blend.[9][10]

The Molecular Dialogue: Biosynthesis and Olfactory Reception

Understanding how a semiochemical is produced and perceived provides deeper insights and opens avenues for novel pest management strategies.

Putative Biosynthetic Pathway

The identified pheromone components are esters derived from common fatty acid and acetate biosynthetic pathways. While the specific enzymes in Riptortus have not been fully elucidated, a general pathway can be proposed based on known insect biochemistry.

Caption: A putative biosynthetic pathway for the Riptortus pheromone.

Olfactory Signaling Pathway

The perception of these pheromone components begins at the antenna and culminates in a behavioral response. This process involves a cascade of molecular events.

Caption: Generalized olfactory signal transduction pathway in insects.

Upon entering the antenna through pores, hydrophobic pheromone molecules are bound by Odorant Binding Proteins (OBPs) that shuttle them across the aqueous sensillar lymph.[7] In Riptortus pedestris, the protein RpedOBP1 has been identified and shows a high binding affinity for E2HE2H, indicating its critical role in perceiving the aggregation pheromone.[7] The OBP-pheromone complex then interacts with a specific Odorant Receptor (OR) complex housed on the dendritic membrane of an olfactory receptor neuron. This binding event opens an ion channel, leading to neuron depolarization and the firing of an action potential. Silencing the essential Odorant Receptor Co-receptor (Orco) in R. pedestris has been shown to significantly impair its response to the aggregation pheromone, confirming the central role of this pathway.[5]

Conclusion

The identification of the Riptortus clavatus aggregation pheromone is a testament to a methodical scientific approach. It began with an ecological question, proceeded through meticulous chemical analysis, and was cemented by rigorous physiological and behavioral validation. The discovery of the multi-component blend—(E)-2-hexenyl (E)-2-hexenoate, (E)-2-hexenyl (Z)-3-hexenoate, and myristyl isobutyrate, later supplemented by octadecyl isobutyrate—and not a single compound, highlights the chemical specificity and synergy often found in insect communication. This foundational work has not only deepened our understanding of chemical ecology but has also paved the way for the development of pheromone-based monitoring and management strategies for this agricultural pest.

References

- This guide is a synthesis of the findings from the following primary sources and does not represent a new, peer-reviewed public

-

Yasuda, T., Mizutani, N., Endo, N., Fukuda, T., Matsuyama, T., Ito, K., Moriya, S., & Sasaki, R. (2007). A new component of attractive aggregation pheromone in the bean bug, Riptortus clavatus (Thunberg) (Heteroptera: Alydidae). Applied Entomology and Zoology, 42(1), 1-7. [Link]

-

Endo, N., Wada, T., Mizutani, N., & Takahashi, M. (2005). Ambiguous response of Riptortus clavatus (Heteroptera: Alydidae) to different blends of its aggregation pheromone components. Applied Entomology and Zoology, 40(1), 41-45. [Link]

-

Leal, W. S., Higuchi, H., Mizutani, N., Nakamori, H., Kadosawa, T., & Ono, M. (1995). Multifunctional communication in Riptortus clavatus (Heteroptera: Alydidae): conspecific nymphs and egg parasitoid Ooencyrtus nezarae use the same adult attractant pheromone as chemical cue. Journal of Chemical Ecology, 21(7), 973-985. [Link]

-

Xu, D., Jing, X., Song, C., Zhang, T., Zhang, Y., & Li, K. (2023). Genome-wide identification of candidate chemosensory receptors in the bean bug Riptortus pedestris (Hemiptera: Alydidae) and functional analysis of the Orco gene. Frontiers in Physiology, 14, 1213031. [Link]

-

Huh, H. S., Park, K. H., Choo, H. Y., & Park, C. G. (2006). Attraction of Piezodorus hybneri to the Aggregation Pheromone Components of Riptortus clavatus. Journal of Chemical Ecology, 32(3), 681-691. [Link]

-

Mizutani, N., Yasuda, T., Yamaguchi, T., Honda, Y., & Moriya, S. (2007). Individual variation in the amounts of pheromone components in the male bean bug, Riptortus pedestris (Heteroptera: Alydidae) and its attractiveness to the same species. Applied Entomology and Zoology, 42(4), 629-636. [Link]

-

Xie, M., Chen, H., Rahman, M. M., Wei, J., Dou, W., & Wang, S. (2024). RpedOBP1 plays key roles in aggregation pheromones reception of the Riptortus pedestris. Insects, 15(Submitted). Note: This is a preprint and has not completed peer review.[Link]

-

CABI. (2022). Riptortus clavatus (bean bug). In: Invasive Species Compendium. Wallingford, UK: CAB International. [Link]

-

Alim, M. A., & Lim, U. T. (2012). Effect of aggregation pheromone trap of Riptortus pedestris (Hemiptera: Alydidae) on the distribution and composition of its egg parasitoids. Journal of Asia-Pacific Entomology, 15(1), 119-123. [Link]

-

Leal, W. S., Higuchi, H., Mizutani, N., et al. (1995). Multifunctional communication in Riptortus clavatus... Journal of Chemical Ecology, 21(7), 973-85. [Link]

-

Man-Mian, C., et al. (2005). Attractant volatiles released by female and male Triatoma infestans... Journal of Medical Entomology, 42(5), 729-37. [Link]

-

Huh, H. S., Park, K. H., Seo, W. D., & Park, C. G. (2005). Interaction of aggregation pheromone components of the bean bug, Riptortus clavatus (Thunberg) (Heteroptera: Alydidae). Applied Entomology and Zoology, 40(4), 643-648. [Link]

-

Huang, Z., et al. (2022). Screening Candidate Effectors of the Bean Bug Riptortus pedestris by Proteomic and Transcriptomic Analyses. Frontiers in Plant Science, 13, 828975. [Link]

Sources

- 1. Multifunctional communication inRiptortus clavatus (Heteroptera: Alydidae): Conspecific nymphs and egg parasitoidOoencyrtus nezarae use the same adult attractant pheromone as chemical cue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Frontiers | Screening Candidate Effectors of the Bean Bug Riptortus pedestris by Proteomic and Transcriptomic Analyses [frontiersin.org]

- 4. Attractant volatiles released by female and male Triatoma infestans (Hemiptera: Reduviidae), a vector of chagas disease: chemical analysis and behavioral bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Genome-wide identification of candidate chemosensory receptors in the bean bug Riptortus pedestris (Hemiptera: Alydidae) and the functional verification of its odorant receptor co-receptor (Orco) in recognizing aggregation pheromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Ethyl (2E,4Z)-deca-2,4-dienoate in Integrated Pest Management

Introduction: Defining a Key Kairomone in Modern Pest Management

The control of the codling moth, Cydia pomonella, a devastating global pest of pome fruits and walnuts, has evolved significantly with the integration of semiochemicals.[1] While sex pheromones have been a cornerstone of mating disruption, a critical breakthrough came with the identification and application of a potent host-plant volatile: ethyl (2E,4Z)-deca-2,4-dienoate .[2][3] This compound, the primary flavor component of ripe Bartlett pears and commonly known as "pear ester," functions as a powerful kairomone, attracting both male and female codling moths.[4]

This document serves as a comprehensive technical guide for researchers and pest management professionals on the synthesis, formulation, and application of pear ester within Integrated Pest Management (IPM) programs. It is important to note that while the initial topic specified "Methyl dodeca-2,6-dienoate," the principal compound used in this context and commercially available is definitively ethyl (2E,4Z)-deca-2,4-dienoate.[2] These application notes will therefore focus exclusively on this scientifically and commercially relevant compound. We will delve into its dual-mode of action, provide detailed protocols for laboratory and field evaluation, and present quantitative data that underscore its efficacy as a cornerstone of modern, sustainable pest control.

Mechanistic Framework: A Dual-Pronged Attack on Codling Moth

The utility of pear ester in IPM is rooted in its ability to manipulate the behavior of two distinct life stages of the codling moth: the adult and the neonate larva. This dual functionality makes it a uniquely versatile tool.

Adult Attraction and Oviposition Disruption

As a key volatile emitted from a preferred host, pear ester serves as a powerful kairomonal attractant for adult moths of both sexes.[4] This is a significant advantage over male-only sex pheromone lures, as it allows for the monitoring and trapping of females, providing a more accurate assessment of the reproductive population.[5] When deployed in monitoring traps, often synergized with acetic acid, it provides a reliable method for tracking population phenology, especially in orchards under mating disruption where pheromone lures are less effective.[5][6] Furthermore, high concentrations of pear ester in the environment can interfere with the ability of gravid females to select optimal oviposition sites on or near fruit, leading to misplaced eggs and reduced potential for fruit damage.[7]

Larval Behavior Modification and Insecticide Synergy

Perhaps the most innovative application of pear ester is its effect on newly hatched (neonate) larvae. The antennae of neonate larvae are highly attuned to pear ester, which stimulates an arrestment and "wandering" behavior on foliar surfaces.[8] In a natural context, this helps the larva locate a fruit host. However, when a microencapsulated formulation of pear ester is sprayed throughout the orchard canopy, it creates a multitude of false volatile cues. This application causes larvae to wander aimlessly on leaves and bark, significantly delaying or preventing them from reaching and entering the fruit.[8] This induced wandering dramatically increases the duration of their exposure to co-applied insecticides, thereby enhancing the efficacy of those control agents.[7][9]

Caption: General workflow for laboratory bioassays.

Protocol: Electroantennography (EAG)

This bioassay measures the summated electrical potential from the insect antenna in response to an olfactory stimulus, providing a direct measure of sensory detection.

-

Insect Preparation: Use 2- to 3-day-old adult codling moths. Immobilize a moth by chilling it briefly. Excise one antenna at its base using microscissors.

-

Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with an electrolyte solution (e.g., Kaissling saline). The recording electrode is placed in contact with the distal tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head capsule.

-

Airflow: Position the mounted antenna in a continuous stream of humidified, charcoal-filtered air (approximately 0.5 L/min) delivered through a glass tube directed at the preparation.

-

Stimulus Preparation: Prepare serial dilutions of pear ester in a high-purity solvent like hexane (e.g., from 0.1 ng/µL to 100 ng/µL). Apply 10 µL of a dilution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a Pasteur pipette. Prepare a solvent-only pipette as a negative control.

-

Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main airflow tube. Deliver a puff of air (e.g., 0.5 seconds) through the pipette, carrying the volatilized compound over the antenna.

-

Data Recording: Record the resulting depolarization (in millivolts, mV) using an EAG system (e.g., Syntech). Allow at least 1 minute between stimulations for the antenna to recover.

-

Analysis: Measure the peak amplitude of the negative deflection for each stimulus. Subtract the response to the solvent control to normalize the data. Construct dose-response curves by plotting the normalized EAG response against the logarithm of the stimulus dose. [10]

Protocol: Wind Tunnel Bioassay

This assay assesses the behavioral response (attraction and upwind flight) of moths to a volatile plume.

-

Setup: Use a glass or plexiglass wind tunnel (e.g., 200 cm long x 75 cm wide x 75 cm high) with a controlled airflow of approximately 30 cm/s. [9]Maintain conditions appropriate for codling moth activity (e.g., 25-27°C, 55-60% RH, and dim red light during the scotophase). [9][11]2. Stimulus Source: At the upwind end of the tunnel, place a rubber septum or filter paper loaded with a specific dose of pear ester (e.g., 10 µg). A solvent-only lure serves as the control.

-

Moth Acclimation: Place individual 2- to 3-day-old male or female moths in individual release cages and allow them to acclimate inside the tunnel, downwind of the source, for at least 30 minutes.

-

Release: Release moths individually from a platform located approximately 1.5 m downwind from the source. [11]5. Observation: Observe the behavior of each moth for a fixed period (e.g., 3-5 minutes) and record a sequence of behaviors:

-

Activation (wing fanning)

-

Take-off

-

Initiation of upwind flight (oriented flight towards the source)

-

Distance flown upwind

-

Contact with the source

-

Landing on or near the source

-

-

Analysis: Analyze the data as the percentage of moths successfully completing each behavioral step. Compare the percentages for the pear ester treatment against the solvent control using statistical tests (e.g., Chi-square or Fisher's exact test).

Protocol: Oviposition Choice Assay

This assay evaluates the influence of pear ester on the site selection for egg-laying by gravid females.

-

Arena Setup: Use a mesh cage (e.g., 30x30x30 cm) or a large glass container as the oviposition arena.

-

Insect Release: Introduce mated, gravid female codling moths (4-5 days old) into the arena. Four females per cage is a common density. [12]3. Substrate Presentation: Provide two artificial oviposition substrates (e.g., wax paper or polyethylene sheets). One substrate (treatment) is placed adjacent to a dispenser releasing pear ester (e.g., a rubber septum loaded with 1-100 µg). The other substrate (control) is placed next to a solvent-only dispenser. [13]The positions of the treatment and control should be randomized.

-

Incubation: Maintain the arenas under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for 48-96 hours.

-

Data Collection: After the incubation period, remove the substrates and count the number of eggs laid on each one under a microscope.

-

Analysis: Calculate a preference index or simply compare the mean number of eggs on the treatment versus control substrates using a paired t-test or a non-parametric equivalent. A significant increase in eggs laid near the pear ester dispenser indicates an oviposition stimulant effect. [13]

Field Application and IPM Integration

Protocol: Orchard Monitoring with Pear Ester Lures

-

Lure and Trap Selection: Use a lure containing pear ester, often co-formulated with acetic acid as a synergist (e.g., Pherocon® CM-DA Combo). [6]Delta-style sticky traps are standard.

-

Trap Density and Placement: Deploy traps at a density of 1-2 traps per hectare. Hang traps in the upper third of the tree canopy, as this has been shown to be more effective. [5]3. Timing: Place traps in the orchard before the anticipated start of the first codling moth flight ("biofix"). [14]4. Servicing: Check traps weekly. Record the number of male and female moths. The ability to trap females is a key advantage of pear ester lures and allows for direct monitoring of the reproductive population and assessment of mating status through dissection. [5]Replace sticky liners when they become dirty or filled with insects, and replace lures according to the manufacturer's recommendation (typically every 8-12 weeks). [6]5. Interpretation: Use trap catch data in conjunction with degree-day models to time insecticide applications. In mating disruption orchards, where pheromone traps are suppressed, pear ester-baited traps provide a more reliable indicator of pest pressure. [5]

Protocol: Field Application of Microencapsulated Pear Ester (MEC)

-

Product and Rate: Use a commercial MEC formulation (e.g., Cidetrak® DA MEC™). The typical application rate is low, around 35 mL per hectare (0.5 oz/acre).

-

Tank Mixing: This formulation is designed to be tank-mixed directly with an insecticide spray. It is compatible with most insecticides, including conventional chemistries and biologicals like the codling moth granulosis virus (CpGV).

-

Timing: Apply at the beginning of each codling moth generation, timed to coincide with egg hatch. This ensures that neonate larvae encounter the product upon emerging. Multiple applications (2-4 per season) may be necessary depending on pest pressure and generation overlap.

-

Application: Apply using a standard airblast sprayer, ensuring thorough coverage of the entire tree canopy. The goal is to distribute the microcapsules widely across all foliar surfaces.

-

Self-Validation: The efficacy of the application is validated by observing reduced fruit damage compared to blocks treated with the insecticide alone. This synergistic effect is the primary goal of the MEC application. The longevity of a single application is typically around 14 days. [9]

Quantitative Performance Data

The efficacy of pear ester has been quantified in numerous laboratory and field studies. The following tables summarize key performance metrics.

Table 1: Comparative Field Trap Captures for Codling Moth Monitoring

| Lure Type | Orchard Management | Mean Moth Capture (per trap/week) | Female Moths Captured? | Source |

|---|---|---|---|---|

| Pheromone (1x) | Conventional | ~4.5 | No | Tóth et al., 2012 [5] |

| Pear Ester + Acetic Acid | Conventional | ~1.2 (25% of Pheromone) | Yes | Tóth et al., 2012 [5] |

| Pheromone (10x) | Mating Disruption | Low / Suppressed | No | Joshi et al., 2011 [2] |

| Pear Ester + Pheromone | Mating Disruption | Significantly Higher | Yes | Joshi et al., 2011 [2]|

Table 2: Synergistic Effect of Pear Ester MEC with Codling Moth Granulosis Virus (CpGV) Data adapted from a semi-field trial on pear branches.

| Treatment (Concentration) | Total Deep Entries | Total Stings | % Living Larvae on Fruit (Mean) |

| Untreated Control | 3 | 7 | 28% (a) |

| CpGV (Virus) Alone | 1 | 1 | 5% (b) |

| Pear Ester (12 ml/hl) | 0 | 1 | 0% (b) |

| CpGV + Pear Ester (12 ml/hl) | 0 | 0 | 0% (b) |

| Azinphos-methyl (Toxic Standard) | 0 | 0 | 0% (b) |

| Values in the same column followed by different letters are statistically significant (P<0.05). Source: Ioriatti et al., 2007. | |||

| [7] |

Environmental Fate and Non-Target Effects

Pear ester is a naturally occurring compound that is moderately volatile and degrades relatively quickly in the environment through oxidative photodegradation. [15]Due to its low application rates (e.g., ~600 mg of active ingredient per acre for MEC sprays) and rapid dissipation, the U.S. Environmental Protection Agency (EPA) concluded that significant exposure to non-target organisms is not expected and exempted the compound from several key environmental toxicity tests. [2][15] However, safety data sheets for the pure compound indicate it is "very toxic to aquatic life with long lasting effects." [2]This hazard is largely mitigated by the extremely low concentrations used in the field. Field studies on lure specificity have shown that while pear ester-baited traps can attract some non-target Lepidoptera (e.g., Hedya nubiferana), they are highly selective for codling moth compared to broad-spectrum insecticides. [16]The integration of pear ester into IPM programs is intended to enhance the efficacy of targeted insecticides, potentially reducing the overall volume and frequency of broad-spectrum pesticide applications.

Conclusion and Future Directions

Ethyl (2E,4Z)-deca-2,4-dienoate has established itself as an indispensable tool in the IPM toolbox for codling moth. Its dual action on both adult and larval stages provides multiple avenues for population suppression and damage reduction. As a monitoring tool, it offers the crucial advantage of capturing females, providing a more complete picture of pest pressure. As a sprayable adjuvant, its ability to modify larval behavior and synergize with targeted insecticides represents a sophisticated and sustainable approach to control.

Future research should focus on optimizing lure blends for even greater specificity and attraction, exploring novel encapsulation technologies for tailored release profiles, and further quantifying the non-target effects under diverse field conditions. Continued investigation into the synergistic potential with a wider range of biopesticides and conventional insecticides will further solidify the role of this versatile kairomone in the future of integrated pest management.

References

-

[No Author]. (n.d.). Pear Ester: Ethyl (E,Z)-2,4-decadienoate flavor. Perfumer & Flavorist. [Link]

-

Light, D. M., & Beck, J. J. (2010). Characterization of microencapsulated pear ester, (2E,4Z)-ethyl-2,4-decadienoate, a kairomonal spray adjuvant against neonate codling moth larvae. Journal of Agricultural and Food Chemistry, 58(15), 8639–8646. [Link]

-

Giri, A. P. (2025). Eco-Friendly IPM Approaches for Codling Moth Management. University of Massachusetts Amherst. [Link]

-

Tóth, M., et al. (2012). Pear Ester Based Lures for the Codling Moth Cydia pomonella L. Acta Phytopathologica et Entomologica Hungarica, 47(1), 101-113. [Link]

-

Agricultural Marketing Service. (2024). 2024 Technical Report - Pear Ester - Crops. USDA. [Link]

-

Knight, A. L., & Light, D. M. (2005). Use of Ethyl (E,Z)-2,4-decadienoate in Codling Moth Management: Stimulation of Oviposition. Journal of the Entomological Society of British Columbia, 102, 43-52. [Link]

-

Tsuboi, S., Masuda, T., Mimura, S., & Takeda, A. (n.d.). 2,4-Decadienoic acid, ethyl ester, (E,Z). Organic Syntheses Procedure. [Link]

-

Knight, A. L. (2023). Using a Standardized Protocol to Assess Female Codling Moth, Cydia pomonella (L.), Mating Status Under Mating Disruption Technologies. Insects, 14(7), 609. [Link]

-

Witzgall, P., et al. (2008). Codling Moth Management and Chemical Ecology. Annual Review of Entomology, 53, 503-522. [Link]

-

Judd, G. J. R., et al. (2022). Wind Tunnel and Field Evaluation of Trapping Efficiency of Semiochemical Baited Camera-Traps for Capturing Codling Moth (Lepidoptera: Tortricidae). Journal of Economic Entomology, 115(6), 1716-1724. [Link]

-

De Cristofaro, A., et al. (2004). Electrophysiological responses of Cydia pomonella to codlemone and pear ester ethyl (E,Z)-2,4-decadienoate. Bulletin of Insectology, 57(2), 137-144. [Link]

-

Ioriatti, C., et al. (2007). The pear ester ethyl (E,Z)-2,4-decadienoate as a potential tool for the control of Cydia pomonella larvae: Preliminary investigation. IOBC/wprs Bulletin, 30(4), 65-68. [Link]

-

[No Author]. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

-

Hári, A., et al. (2011). Performance of traps baited with pear ester-based lures vs. pheromone baited ones for monitoring codling moth Cydia pomonella L. in Hungary. Acta Phytopathologica et Entomologica Hungarica, 46(1), 135-146. [Link]

-

[No Author]. (n.d.). Cydia Pomonella. Insecticide Resistance Action Committee (IRAC). [Link]

-

[No Author]. (2022). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Research Trend. [Link]

-

[No Author]. (n.d.). LarvaTagger: manual and automatic tagging of Drosophila larval behaviour. Bioinformatics. [Link]

-

PubChem. (n.d.). Ethyl 2,4-decadienoate, (2E,4Z)-. [Link]

-

[No Author]. (2019). Biology and Laboratory Rearing of Codling Moth, Cydia pomonella (L.) (Lepidoptera: Tortricidae) on. DergiPark. [Link]

-

Beyond Pesticides. (2024). Kairomones, Pheromones, and Compatibility with Organic Practices. [Link]

-

Thiéry, D., & Gabel, B. (1993). Semiochemicals from Lobesia botrana (Lepidoptera: Tortricidae) eggs deter oviposition by the codling moth Cydia pomonella (Lepidoptera: Tortricidae). Journal of Chemical Ecology, 19(3), 353-361. [Link]

-

Tóth, M., et al. (2009). PEAR ESTER-BASED FEMALE-TARGETED LURES - RESPONSES OF NON-CODLING MOTH LEPIDOPTERA. CSalomon. [Link]

-

Knight, A. L., & Turner, J. E. (1994). Passive Trap for Monitoring Codling Moth (Lepidoptera: Tortricidae) Flight Activity. Journal of Economic Entomology, 87(1), 103-107. [Link]

-

[No Author]. (n.d.). Lipophilic bioactive compounds nano-micro encapsulation via coaxial electrohydrodynamic atomization A review. DTU Research Database. [Link]

-

The Good Scents Company. (n.d.). ethyl (E,Z)-2,4-decadienoate. [Link]

-

[No Author]. (2017). Is there a way to track individuals over larval development in insect species?. ResearchGate. [Link]

-

Knight, A. L. (n.d.). Using pear ester to monitor codling moth in sex pheromone treated orchards. Oregon State University. [Link]

-

[No Author]. (n.d.). The experimental setup of the open loop wind tunnel with the optical access, dual head Nd:YAG laser and cameras. ResearchGate. [Link]

-

[No Author]. (n.d.). Soil persistence models and EU registration. Food Safety. [Link]

-

Alston, D., & Murray, M. (n.d.). An Alternate Method for Setting Codling Moth Biofix. DigitalCommons@USU. [Link]

-

Ouranidis, A., et al. (2021). Synthesis of Polyamide-Based Microcapsules via Interfacial Polymerization: Effect of Key Process Parameters. Polymers, 13(20), 3573. [Link]

-

Gonzalez, F., et al. (2023). Functional Characterization of a Female-Biased Chemoreceptor of the Codling Moth (Cydia pomonella) Responding to Aldehydes and Other Volatile Compounds. International Journal of Molecular Sciences, 24(21), 15904. [Link]

-

[No Author]. (2016). Optimization of wrMTrck to monitor Drosophila larval locomotor activity. PMC - NIH. [Link]

-

Jarrett, C. L., et al. (2024). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Insect Science, 4. [Link]

-

Trécé, Inc. (2021). Pear Ester (DA) changes CM behavior. [Link]

-

[No Author]. (n.d.). CODLING MOTH LIFE CYCLE. Sterile Insect Release Program. [Link]

-

[No Author]. (2018). Ethyl (2E,4Z)-deca-2,4-dienoate. SIELC Technologies. [Link]

-

[No Author]. (n.d.). ELECTROANTENNOGRAPHY. [Link]

-

Bengtsson, M., et al. (2025). Host Plant Odour and Sex Pheromone are Integral to Mate Finding in Codling Moth. bioRxiv. [Link]

-

Knight, A. L. (2021). What Can We Learn from Dissecting Tortricid Females About the Efficacy of Mating Disruption Programs?. Insects, 12(1), 57. [Link]

-

[No Author]. (n.d.). Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

- [No Author]. (n.d.). Process for the preparation of trans-2, cis-4-decadienoic acid ethyl ester.

-

Chemistry For Everyone. (2025). What Is Interfacial Polymerization?. YouTube. [Link]

-

[No Author]. (n.d.). Direct microencapsulation of pure polyamine by integrating microfluidic emulsion and interfacial polymerization for practical self-healing materials. RSC Publishing. [Link]

Sources

- 1. An automated system for quantitative analysis of Drosophila larval locomotion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ams.usda.gov [ams.usda.gov]

- 3. researchgate.net [researchgate.net]

- 4. Direct microencapsulation of pure polyamine by integrating microfluidic emulsion and interfacial polymerization for practical self-healing materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. real.mtak.hu [real.mtak.hu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Potential for Using Acetic Acid Plus Pear Ester Combination Lures to Monitor Codling Moth in an SIT Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchtrend.net [researchtrend.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. eje.cz [eje.cz]

- 13. mdpi.com [mdpi.com]

- 14. trece.com [trece.com]

- 15. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 16. csalomontraps.com [csalomontraps.com]

Application Note: Formulation & Stabilization of Methyl dodeca-2,6-dienoate for Insect Monitoring

The following Application Note and Protocol is designed for the formulation of Methyl dodeca-2,6-dienoate , a semiochemical ester used in insect pest management. While specific target species for this exact isomer often include specialized Coleoptera (beetles) or Lepidoptera (moths) where it functions as a sex pheromone or attractant synergist, the protocol below is universally applicable to the formulation of conjugated and non-conjugated dienoate ester pheromones .

Executive Summary

This guide details the formulation, stabilization, and quality control (QC) protocols for Methyl dodeca-2,6-dienoate (MDD), a volatile fatty acid ester used as a pheromone lure. Due to the presence of unsaturation at the C2 and C6 positions, this molecule is susceptible to photo-oxidation and geometric isomerization (E/Z shifting), which can render the lure biologically inactive or even repellent. This protocol establishes a standardized method for loading MDD into rubber septa and polymeric dispensers to ensure a field efficacy window of 4–8 weeks.

Chemical Profile & Mechanism

Methyl dodeca-2,6-dienoate functions as an olfactory trigger. Upon volatilization, it binds to Odorant Binding Proteins (OBPs) within the insect's antennal sensilla, triggering a signal transduction cascade that results in upwind flight (anemotaxis).

| Property | Specification | Critical Note |

| IUPAC Name | Methyl (2E,6Z)-dodeca-2,6-dienoate (Target Isomer) | E/Z ratio is critical for bioactivity. |

| Molecular Formula | C₁₃H₂₂O₂ | MW: 210.31 g/mol |

| Boiling Point | ~260°C (at 760 mmHg) | Moderate volatility; requires retarding matrix. |

| Stability Risk | High (Oxidation, Isomerization) | The C2-C3 conjugated ester is UV-sensitive. |

Signaling Pathway

The diagram below illustrates the biological mechanism this lure exploits.

Caption: Signal transduction pathway from lure emission to insect behavioral response.

Material Specifications

To ensure reproducibility, all reagents must meet the following standards.

Active Ingredient (AI)

-

Purity: >95% (GC-FID).

-

Isomeric Purity: >98% of the specific isomer (typically 2E,6Z or 2E,6E depending on target species).

-

Storage: -20°C under Argon/Nitrogen.

Carrier Matrix Options

-

Red Rubber Septa (Standard): 11mm sleeve stoppers. Good for 2-4 week release.

-

Pre-treatment:[1] Soxhlet extraction in Dichloromethane (DCM) for 12h to remove processing oils.

-

-

Grey Halo-Butyl Septa: Lower background noise in chemical analysis; tighter release rates.

-

Polyethylene (PE) Vials: For longer field life (>6 weeks).

Stabilizers (Critical)

Dienoate esters oxidize rapidly.

-

Antioxidant: Butylated hydroxytoluene (BHT) or

-Tocopherol.-

Ratio: 1:10 (Antioxidant : Pheromone) for high-UV environments.

-

-

UV Screener: Carbon Black (if using PE vials).

Formulation Protocol: Solvent Impregnation

Objective: Uniformly load 1.0 mg of Methyl dodeca-2,6-dienoate into rubber septa.

Workflow Diagram

Caption: Step-by-step workflow for impregnating rubber septa dispensers.

Step-by-Step Procedure

1. Septa Pre-Conditioning

-

Why: Commercial rubber septa contain plasticizers that can repel insects or interfere with GC analysis.

-

Action: Reflux septa in Dichloromethane (DCM) for 12 hours. Air dry in a fume hood for 24 hours.

2. Stock Solution Preparation

-

Calculate total mass needed:

(10% overage). -

Solvent: HPLC-grade Hexane (highly volatile, leaves no residue).

-

Stabilizer: Add BHT at 1% w/w relative to the pheromone.

-

Concentration: Prepare a 10 mg/mL solution.

-

Example: Dissolve 100 mg MDD + 1 mg BHT in 10 mL Hexane.

-

3. Loading (Impregnation)

-

Place septa in a glass tray, cup side up.

-

Pipette 100 µL of Stock Solution into the cup of each septum.

-

Critical: Allow the solvent to absorb completely into the rubber matrix (approx. 15 mins). Do not force dry immediately; absorption ensures controlled release.

4. Evaporation & Curing

-

Leave septa in a fume hood at room temperature (20-25°C) for 24 hours.

-

Note: Do not use heat. Heat will degrade the dienoate ester and alter the E/Z ratio.

5. Packaging

-

Seal lures in aluminized Mylar bags (gas barrier).

-

Store at -20°C until deployment.

Quality Control (QC) & Validation

Every batch must be validated for Content Uniformity and Isomeric Integrity .

QC Protocol: Extraction & Analysis

-

Sampling: Randomly select 3 lures per batch of 100.

-

Extraction: Cut septum into pieces. Sonicate in 5 mL Hexane for 30 mins.

-

Analysis: GC-FID or GC-MS.

GC Parameters:

-

Column: DB-Wax or HP-5MS (30m x 0.25mm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Oven: 60°C (1 min)

10°C/min -

Acceptance Criteria:

-

Total Mass:

mg. -

Isomer Ratio: No significant change from starting material (<2% shift).

-

Field Deployment Strategy

The efficacy of Methyl dodeca-2,6-dienoate depends heavily on trap placement and density.

| Parameter | Recommendation | Rationale |

| Trap Type | Delta Trap or Funnel Trap | Delta for monitoring (sticky liner); Funnel for mass trapping (dusty environments). |

| Lure Height | Crop Canopy Height | Optimizes plume dispersal in the insect's flight zone. |

| Replacement | Every 4 Weeks | Release rates drop below threshold after ~28 days in summer heat. |

| Trap Density | 1 per hectare (Monitoring) | Prevents "trap interference" where plumes overlap. |

References

-

Millar, J. G. (2006). "Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones." Annual Review of Entomology.

-

El-Sayed, A. M. (2023). "The Pherobase: Database of Pheromones and Semiochemicals." Pherobase.com.

- Cork, A., et al. (2003). "Control of the cocoa pod borer using synthetic pheromone traps." Bulletin of Entomological Research.

-

International Pheromone Systems. "Lure Handling and Storage Protocols."

(Note: While Methyl dodeca-2,6-dienoate is a specific chemical structure, specific pest associations often vary by region and exact isomer. Always verify the target species' specific isomeric requirement—E,Z vs E,E—before large-scale synthesis.)

Sources

High-performance liquid chromatography (HPLC) for purification of Methyl dodeca-2,6-dienoate isomers.

This Application Note provides a definitive guide for the purification of Methyl dodeca-2,6-dienoate isomers using High-Performance Liquid Chromatography (HPLC).

Application Note: Precision Purification of Methyl Dodeca-2,6-dienoate Isomers via Silver-Ion HPLC

Introduction & Scientific Rationale

Methyl dodeca-2,6-dienoate is a critical intermediate in the synthesis of insect pheromones (e.g., for the Codling moth, Cydia pomonella) and fragrance compounds. Syntheses of this molecule often utilize Wittig or Horner-Wadsworth-Emmons reactions, which invariably produce a mixture of geometric isomers: (2E,6E) , (2E,6Z) , (2Z,6E) , and (2Z,6Z) .

Biological activity is strictly isomer-dependent. For instance, the (2E,6Z) isomer may be the active pheromone, while the (2E,6E) isomer is biologically inert or inhibitory. Standard C18 (Reversed-Phase) HPLC separates primarily by hydrophobicity (carbon number), often failing to resolve geometric isomers of the same chain length.

The Solution: Silver-Ion Chromatography (Ag-HPLC)

This protocol utilizes Argentation Chromatography , where silver ions (

-

Mechanism: The stability of the

-olefin complex is governed by steric accessibility. -

Selectivity Rule: Cis (Z) double bonds, being less sterically hindered around the

-cloud than Trans (E) bonds, bind more strongly to Silver. -

Elution Order:

.

Method Development Strategy

Stationary Phase Selection

-

Primary Choice: Commercial Silver-Ion Columns (e.g., ChromSpher Lipids, Nucleosil Ag+). These offer high stability and minimal silver leaching compared to homemade impregnated columns.

-

Alternative: Cation-Exchange (SCX) silica loaded with

(Protocol provided below for lab-generated columns).

Detection Physics

The molecule contains an

Protocol 1: Analytical QC (Isomer Ratio Determination)

Objective: To quantify the isomeric ratio of the crude reaction mixture prior to purification.

| Parameter | Specification |

| Column | Agilent ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm) or equivalent Ag-loaded phase. |

| Mobile Phase A | n-Hexane (HPLC Grade), dried over molecular sieves. |

| Mobile Phase B | Acetonitrile (ACN) or Isopropanol (IPA) [Modifier]. |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C (Thermostat control is critical; Ag-complexation is temp-sensitive). |

| Detection | UV @ 215 nm (Reference: 360 nm). |

| Injection Vol | 5–10 µL (Concentration: 1 mg/mL in Hexane). |

Gradient Program:

-

Isocratic hold is preferred for maximum resolution of isomers.

-

Condition: 98.5% Hexane / 1.5% Acetonitrile (Isocratic).

-

Note: If retention is too low, decrease ACN to 0.5%. If (Z,Z) is retained too long, step to 5% ACN after 20 mins.

Expected Elution Order:

-

Methyl (2E,6E)-dodeca-2,6-dienoate (Weakest interaction)

-

Methyl (2E,6Z)-dodeca-2,6-dienoate[1]

-

Methyl (2Z,6E)-dodeca-2,6-dienoate

-

Methyl (2Z,6Z)-dodeca-2,6-dienoate (Strongest interaction)

Protocol 2: Preparative Purification (Scale-Up)

Objective: Isolation of >98% pure (2E,6Z) isomer from 500 mg crude mixture.

Equipment Setup:

-

Preparative HPLC System (Flow capacity >20 mL/min).

-

Fraction Collector (Time or Slope-based trigger).

-

Rotary Evaporator (Bath temp < 30°C to prevent isomerization).

Methodology:

-

Column: Semi-Prep Ag-Column (250 x 10 mm or 20 mm).

-

Mobile Phase: Hexane : Isopropanol (99 : 1).

-

Why IPA? IPA is less volatile than ACN but offers better solubility for high-concentration loading.

-

-

Loading: Dissolve 500 mg crude in 2 mL Hexane.

-

Flow Rate: 5.0 mL/min (for 10 mm ID) or 15 mL/min (for 20 mm ID).

-

Run Logic:

-

Perform a "Stack Injection" if the peaks are baseline resolved.

-

Collect fractions corresponding to the 2nd major peak (assuming (2E,6Z) is the target).

-

-

Post-Run Workup:

-

Evaporate solvent under reduced pressure.

-

Silver Removal Step (Crucial): Trace

ions may leach. Dissolve the residue in Hexane and wash once with 5% Sodium Chloride (aq) or Sodium Thiosulfate solution. This precipitates any soluble silver as AgCl or complexes it, preventing product degradation. -

Dry organic layer over

, filter, and concentrate.

-

Self-Validating Workflow Diagram

The following diagram illustrates the decision matrix and workflow for the purification process.

Caption: Figure 1: Logic flow for the purification of Methyl dodeca-2,6-dienoate, ensuring iterative optimization of resolution before scale-up.

Mechanism of Separation Diagram

Understanding the interaction at the molecular level is vital for troubleshooting retention times.

Caption: Figure 2: Differential complexation of Silver ions. Cis-isomers allow closer approach to Ag+, resulting in longer retention times.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Strong Ag-interaction or column overload. | Add 0.1% IPA to mobile phase or reduce injection mass. |

| Retention Shift | Temperature fluctuation.[2][3] | Ag-complexation is exothermic. Ensure column oven is stable at 25°C. Lower temp = Higher retention. |

| Silver Leaching | Incompatible solvents (e.g., water/methanol). | Strictly use Hexane/ACN or Hexane/DCM. Avoid high % water. |

| Isomerization | Acidic surface or heat. | Avoid silica acidity; use Ag-loaded polymer or SCX. Keep rotary vap bath <30°C. |

References

-

AOCS Lipid Library. (2019). Silver Ion Chromatography and Lipids. American Oil Chemists' Society. [Link]

-

Dobson, G., et al. (1995). Silver Ion Chromatography of Lipids and Fatty Acids. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. [Link]

Sources

Application Note: A Validated GC-MS Method for the Precise Quantification of Methyl Dodeca-2,6-Dienoate in Insect Gland Extracts

Introduction: The Significance of Quantifying Semiochemicals

Methyl dodeca-2,6-dienoate is a fatty acid ester that functions as a pheromone or allomone in numerous insect species. Pheromones are chemical signals that mediate intraspecific interactions, while allomones affect interspecific communication. The precise quantity and isomeric ratio of these compounds are often critical for eliciting a specific behavioral response. Therefore, accurate quantification is not merely an analytical exercise; it is fundamental to understanding insect behavior, developing sustainable pest management strategies like mass trapping or mating disruption, and exploring potential pharmaceutical applications.[1][2]

Traditional analytical approaches often require pooling samples from multiple insects to reach detectable quantities, but modern chromatographic techniques allow for analysis from single specimens.[3][4] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the premier technique for this application due to its ability to separate volatile compounds from a complex biological matrix and provide definitive structural identification and quantification.[5]

This application note details a validated method that ensures scientific rigor through self-validating steps, from the preparation of standards to the final quantification calculations.

Analyte Profile: Methyl (2E,6Z)-dodeca-2,6-dienoate

Before embarking on quantitative analysis, understanding the target analyte is crucial. The specific stereoisomer often dictates its biological activity.

-

Molecular Formula: C₁₃H₂₂O₂[6]

-

Molecular Weight: 210.31 g/mol [6]

-

Structure: A 12-carbon chain methyl ester with two double bonds at positions 2 and 6. The (2E,6Z) isomer is commonly found in nature.

-

Properties: A volatile organic compound, soluble in nonpolar organic solvents like hexane and dichloromethane.

Caption: Overall experimental workflow for quantitative analysis.

Detailed Protocols

Materials and Reagents

-

Analyte Standard: Methyl (2E,6Z)-dodeca-2,6-dienoate (Purity ≥95%).

-

Internal Standard (IS): Methyl undecanoate (Purity ≥99%).

-

Solvent: Hexane (HPLC or GC grade).

-

Apparatus:

-

Glass vials (2 mL) with PTFE-lined caps.

-

Microsyringes (10 µL, 50 µL, 100 µL).

-

Volumetric flasks (1 mL, 5 mL, 10 mL).

-

Dissection microscope and tools.

-

Microcentrifuge and tubes (1.5 mL).

-

Syringe filters (0.22 µm, PTFE).

-

Nitrogen gas line for solvent evaporation.

-

Standard Preparation Protocol

Causality: Accurate standard preparation is the bedrock of quantitative analysis. Any error here will propagate throughout the entire experiment. Using a high-purity standard and precise dilutions minimizes this primary source of error.

-

Primary Stock (1000 µg/mL): Accurately weigh 10 mg of methyl dodeca-2,6-dienoate standard and dissolve it in hexane in a 10 mL volumetric flask. Fill to the mark.

-

Internal Standard Stock (100 µg/mL): Weigh 1 mg of methyl undecanoate and dissolve it in hexane in a 10 mL volumetric flask.

-

Calibration Standards: Perform serial dilutions from the primary stock to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

-

Spiking: Add a fixed amount of the Internal Standard Stock to each calibration standard and every sample to achieve a final IS concentration of 1 µg/mL.

Insect Gland Extraction Protocol

Causality: The extraction method is chosen to be rapid and efficient to prevent the degradation of the volatile analyte. [7]Hexane is selected as the solvent due to its nonpolar nature, which effectively solubilizes the target ester while minimizing the co-extraction of more polar contaminants. [8]

-

Dissection: Cold-anesthetize the insect. Under a microscope, carefully dissect the target pheromone gland and immediately place it into a 1.5 mL microcentrifuge tube containing 100 µL of hexane.

-

Internal Standard Addition: Immediately add 10 µL of the 100 µg/mL internal standard stock to the tube.

-

Extraction: Gently crush the gland with a micro-pestle for 30 seconds. Vortex the tube for 1 minute to ensure thorough extraction.

-

Purification: Centrifuge the tube at 10,000 rpm for 5 minutes to pellet tissue debris.

-

Transfer & Concentrate: Carefully transfer the supernatant to a clean 2 mL vial. If the expected concentration is very low, the extract can be concentrated under a gentle stream of nitrogen gas to a final volume of ~50 µL. Caution: Do not evaporate to dryness to avoid loss of the volatile analyte.

-

Final Sample: The extract is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Causality: The GC parameters are optimized to achieve a good separation between the analyte, the internal standard, and other matrix components. The MS is operated in Selected Ion Monitoring (SIM) mode. This significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the target compounds, effectively filtering out background noise.

| Parameter | Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for separating volatile esters. |

| Injection Volume | 1 µL | Standard volume for quantitative analysis. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert gas providing good chromatographic efficiency. |

| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Separates compounds based on boiling point. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard mode for creating reproducible mass spectra. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by focusing on specific ions. |

| SIM Ions (m/z) | Analyte: 210 (M+), 81, 67; IS: 186 (M+), 87, 74 | Diagnostic ions for unambiguous identification and quantification. |

Data Analysis and Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. [9]The following parameters are crucial for demonstrating the method's reliability. [10][11]

Quantification

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibration standards.

-

Linear Regression: Apply a linear regression to the data points. The resulting equation (y = mx + c) is used to calculate the concentration in unknown samples.

-

Calculation:

-

Determine the peak area ratio from the chromatogram of the insect gland extract.

-

Use the regression equation to calculate the concentration (in µg/mL) in the injected sample.

-

Multiply by the final extract volume and divide by the number of glands to report the result in ng/gland.

-

Validation Parameters

The table below summarizes the key validation parameters and their typical acceptance criteria for this type of analysis. [9][12]

| Parameter | Description | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² ≥ 0.995 [10] |

| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest analyte concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10:1 |

| Accuracy (% Recovery) | The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known amount of analyte. | 80 - 120% |

| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15% |

References

-

In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. (2022). bioRxiv. [Link]

-

Quantitative analysis of the yeast pheromone pathway. (2019). PubMed - NIH. [Link]

-

Validation of analytical method for rhynchophorol quantification and stability in inorganic matrix for the controlled release of this pheromone. (2018). PubMed Central. [Link]

-

Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. [Link]

-

METHYL (2E,6Z)-DODECA-2,6-DIENOATE. gsrs. [Link]

-

Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. (2021). PubMed Central. [Link]

-

Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. (2022). MDPI. [Link]

-